
4-(4-Methylphenyl)-2-butanone
Overview
Description
4-(4-Methylphenyl)-2-butanone, also known as p-methylacetophenone, is an organic compound with the molecular formula C11H14O. It is a ketone derivative of butanone with a methyl group attached to the phenyl ring. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-2-butanone typically involves the Friedel-Crafts acylation of toluene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)\text{COCH}_2\text{CH}_3 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylphenyl)-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction of the ketone group can yield 4-(4-Methylphenyl)-2-butanol.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: 4-(4-Methylphenyl)-2-butanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-(4-Methylphenyl)-2-butanone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-2-butanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
4-Methylacetophenone: Similar in structure but lacks the butanone moiety.
4-Methylpropiophenone: Similar but with a different alkyl chain length.
4-Methylbenzophenone: Contains a benzophenone moiety instead of butanone.
Uniqueness: 4-(4-Methylphenyl)-2-butanone is unique due to its specific structure, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it a compound of interest in various fields.
Biological Activity
4-(4-Methylphenyl)-2-butanone, also known as p-methylacetophenone, is an organic compound with the molecular formula C11H14O. It is a ketone derivative that has garnered interest for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and relevant data tables.
- Molecular Formula : C11H14O
- Molecular Weight : 162.23 g/mol
- CAS Number : 7774-79-0
- Solubility : Very slightly soluble in water; soluble in organic solvents and oils.
The biological activity of this compound is thought to involve several mechanisms:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial properties. Research indicates that it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.
- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory pathways, possibly by influencing nitric oxide release and other mediators involved in inflammation.
- Biochemical Pathways : Compounds with structural similarities have been shown to affect pathways related to antileishmanial and antimalarial activities, indicating potential therapeutic applications in infectious diseases.
Antimicrobial Studies
A study evaluated the antimicrobial effects of various ketones, including this compound, against common pathogens. The results indicated a moderate inhibitory effect on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Compound | MIC (µg/mL) |
---|---|
This compound | 125 |
Benzylacetone | 250 |
Acetophenone | 500 |
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The following table summarizes the effects observed:
Cytokine | Control (pg/mL) | Treatment (pg/mL) |
---|---|---|
TNF-α | 300 | 150 |
IL-6 | 200 | 100 |
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the effectiveness of various compounds against skin infections, patients treated with formulations containing this compound exhibited improved healing rates compared to controls. The study highlighted the compound's potential as a topical treatment for bacterial infections.
Case Study 2: Anti-inflammatory Response
A laboratory study involving murine models showed that administration of this compound significantly reduced paw edema induced by carrageenan injection. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(4-Methylphenyl)-2-butanone, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of this compound can be optimized via Claisen-Schmidt condensation or Friedel-Crafts acylation. For example, using 4-methylacetophenone and ethyl acetoacetate under acidic conditions (e.g., H₂SO₄ or p-TsOH) can yield the compound. Tailor reaction parameters by adjusting catalyst concentration (5–10 mol%) and temperature (80–120°C) to balance yield and purity. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (CDCl₃, 400 MHz) reveals distinct signals: δ 2.35 (s, 3H, CH₃), δ 2.55–2.75 (m, 4H, CH₂ groups), and δ 7.15–7.30 (m, 4H, aromatic protons). ¹³C NMR confirms carbonyl (δ 208 ppm) and aromatic carbons .
- Mass Spectrometry: Electron ionization (EI-MS) shows a molecular ion peak at m/z 162 (C₁₁H₁₄O⁺), with fragmentation patterns aligning with NIST reference data .
- FTIR: A strong C=O stretch at ~1715 cm⁻¹ and aromatic C-H stretches at ~3000 cm⁻¹ are diagnostic .
Q. How can solubility and stability be experimentally determined for this compound under varying laboratory conditions?
Methodological Answer:
- Solubility: Use a gravimetric method by dissolving the compound in solvents (e.g., ethanol, ether, or water) at 25°C. Centrifuge suspensions and quantify supernatant concentration via UV-Vis (λ_max ≈ 270 nm) .
- Stability: Perform accelerated degradation studies (40–60°C, 75% relative humidity) over 4–8 weeks. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) and identify byproducts using LC-MS .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Storage: Store in sealed containers at 2–8°C to prevent oxidation. Use inert atmosphere (N₂/Ar) for long-term storage .
- Hazard Mitigation: Wear nitrile gloves and safety goggles due to skin/eye irritation risks (H315, H319). Use fume hoods to avoid inhalation .
Advanced Research Questions
Q. How do structural modifications at the phenyl ring (e.g., nitro or hydroxy substituents) influence physicochemical properties?
Methodological Answer: Introducing electron-withdrawing groups (e.g., -NO₂) at the para position increases polarity, raising melting points (e.g., 4-Hydroxy-4-(4-nitrophenyl)-2-butanone, mp 223–225°C) and reducing solubility in non-polar solvents. Assess substituent effects via Hammett plots or computational modeling (DFT) to predict logP and pKa shifts .
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
Methodological Answer:
- Reproducibility Testing: Replicate experiments under standardized conditions (e.g., USP guidelines) using HPLC-grade solvents.
- Advanced Analytics: Employ differential scanning calorimetry (DSC) to detect polymorphic forms and dynamic vapor sorption (DVS) to study hygroscopicity .
Q. What are the primary degradation products of this compound under thermal or oxidative stress?
Methodological Answer: Thermal degradation (150–200°C) produces 4-methylstyrene and CO₂ via retro-aldol cleavage. Oxidative pathways (H₂O₂/Fe²⁺) yield hydroxylated derivatives (e.g., 4-(4-Hydroxyphenyl)-2-butanone), identified via GC-MS or high-resolution orbitrap MS .
Q. What role does this compound play in structure-activity relationships (SAR) for bioactive analogs?
Methodological Answer: The ketone group serves as a hydrogen-bond acceptor in drug-receptor interactions. For example, nabumetone (4-(6-Methoxy-2-naphthyl)-2-butanone) retains anti-inflammatory activity by mimicking prostaglandin E₂. Synthesize analogs with varied alkyl chain lengths and evaluate bioactivity via in vitro assays (e.g., COX-2 inhibition) .
Q. How can computational modeling predict the environmental fate of this compound?
Methodological Answer: Use EPI Suite or SPARC to estimate biodegradation half-life (t₁/₂) and octanol-water partition coefficient (logKow). Molecular dynamics simulations can model adsorption onto soil organic matter, validated by experimental LC-MS/MS analysis of leachate samples .
Q. What analytical challenges arise in quantifying trace impurities, and how can they be addressed?
Methodological Answer:
Properties
IUPAC Name |
4-(4-methylphenyl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7H,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIRDOGDCJQFDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228363 | |
Record name | 4-(p-Tolyl)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a sweet, fruity-floral odour | |
Record name | 4-(p-Tolyl)-2-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1127/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
243.00 to 244.00 °C. @ 760.00 mm Hg | |
Record name | 4-(4-Methylphenyl)-2-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036183 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 4-(4-Methylphenyl)-2-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036183 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-(p-Tolyl)-2-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1127/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.981-0.988 | |
Record name | 4-(p-Tolyl)-2-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1127/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7774-79-0 | |
Record name | 4-(4-Methylphenyl)-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7774-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(p-Tolyl)-2-butanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(p-Tolyl)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butanone, 4-(4-methylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(P-TOLYL)-2-BUTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B98IK70Y98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-(4-Methylphenyl)-2-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036183 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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